Methylenecyclopentane
Overview
Description
Methylenecyclopentane is an organic compound with the molecular formula C6H10 . It is a colorless liquid that is often used in organic synthesis. The structure consists of a cyclopentane ring with a methylene group attached to it, making it a member of the cycloalkenes family. This compound is known for its reactivity due to the presence of the double bond in the methylene group.
Mechanism of Action
Result of Action
Like other organic solvents, it may have a narcotic effect at high concentrations .
Action Environment
The action, efficacy, and stability of methylenecyclopentane are likely to be influenced by various environmental factors. For example, its volatility and reactivity may increase at higher temperatures . Furthermore, its solubility in water and other solvents could affect its distribution and bioavailability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenecyclopentane can be synthesized through various methods. One common method involves the dehydrohalogenation of cyclopentyl halides using a strong base such as potassium tert-butoxide. Another method includes the reaction of cyclopentanone with methylene iodide in the presence of a zinc-copper couple.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of cyclopentane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to remove hydrogen atoms from cyclopentane, forming this compound.
Chemical Reactions Analysis
Types of Reactions: Methylenecyclopentane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can undergo halogenation reactions where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Cyclopentanone.
Reduction: Cyclopentane.
Substitution: Dihalogenated cyclopentanes.
Scientific Research Applications
Methylenecyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of polymers and as a solvent in various chemical processes.
Comparison with Similar Compounds
Methylenecyclopentane can be compared with other similar compounds such as:
Cyclopentane: Unlike this compound, cyclopentane lacks a double bond, making it less reactive in certain chemical reactions.
Cyclohexene: Cyclohexene has a similar structure but with a six-membered ring instead of a five-membered ring, leading to different reactivity and properties.
Methylenecyclohexane: This compound has a similar methylene group but attached to a cyclohexane ring, resulting in different chemical behavior.
Uniqueness: this compound is unique due to its five-membered ring structure combined with a reactive methylene group, making it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
methylidenecyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPEKRRHIYYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061756 | |
Record name | Cyclopentane, methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentane, methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1528-30-9 | |
Record name | Methylenecyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1528-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenecyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methylenecyclopentane?
A1: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A: Yes, research using microwave spectroscopy has revealed key information about the structure and dynamics of this compound. [] The molecule exhibits a permanently twisted ring structure with C2 symmetry. [] This twisting is attributed to the presence of the exocyclic methylene group. [] Additionally, analysis of its microwave spectrum indicates a low energy barrier (1.8 kcal/mol) for pseudorotation, suggesting a flexible ring structure. []
Q3: Can this compound be synthesized through catalytic reactions?
A: Absolutely! Numerous catalytic methods have been developed for this compound synthesis. One notable approach utilizes ruthenium(II) complexes to catalyze the cycloisomerization of 1,6-dienes. [] This method exhibits remarkable isomer selectivity, favoring the formation of exo-Methylenecyclopentanes. [] The reaction's efficiency is highly dependent on the solvent employed, with i-PrOH demonstrating the highest effectiveness. []
Q4: Are there other catalytic routes for preparing this compound derivatives?
A: Yes, palladium-catalyzed reactions offer another versatile approach. For instance, a palladium-catalyzed ring-opening reaction of norbornene, using aryl iodides and tosylhydrazones, provides an efficient route to this compound derivatives. [] This process occurs through a cascade of reactions, including Heck-type coupling, palladium carbene migratory insertion, C-C bond cleavage, and β-hydride elimination. []
Q5: Can this compound itself act as a substrate in catalytic reactions?
A: Indeed, this compound can undergo catalytic oligomerization. Studies have shown that oxo acid catalysts, such as CF3SO3H, induce quantitative isomerization of this compound to 1-Methylcyclopentene. [] This isomerized monomer then participates in oligomerization reactions, primarily forming dimers. [] Interestingly, metal halide catalysts like AlEtCl2 result in the formation of this compound oligomers (dimers to pentamers) without significant isomerization. []
Q6: Has computational chemistry been employed to understand this compound's properties?
A: Yes, molecular mechanics calculations, specifically using the MM2' force field, have provided insights into the conformational properties of this compound. [] These calculations reveal a low energy barrier (2.33 kcal/mol) for pseudorotation, confirming the molecule's flexible ring structure. []
Q7: How does fluorine substitution affect the reactivity of this compound derivatives?
A: Computational studies utilizing (U)B3LYP/6-31+G(d,p) and CASPT2/6-31G(d) methodologies have investigated the impact of fluorine substitution on Cope rearrangements in this compound derivatives. [] The findings indicate that fluorine at the termini of related 1,5-hexadiene systems generally favors chair conformations and disfavors pathways involving boat conformations. [] Notably, in meso-2,2'-bis(difluoromethylene)cyclopentane, fluorine substitution significantly destabilizes the traditional boat transition state, making a dissociative pathway involving allyl radical intermediates more favorable. []
Q8: Are there any synthetic applications showcasing the versatility of this compound as a building block?
A: The synthesis of the sesquiterpenoid (±)-pentalenene elegantly demonstrates the utility of this compound in target-oriented synthesis. [] A key step in this synthesis involves a novel this compound annulation process, highlighting the compound's potential in constructing complex natural product frameworks. []
Q9: Can this compound be used to access other ring systems?
A: Indeed, a stereoselective [3+2] annulation method utilizing 3-(phenylsulfonyl)-2-(bromomethyl)-1-propene and various α,β-unsaturated acyclic esters and ketones has been developed. [] This reaction proceeds with high yields and complete stereoselectivity, affording tri- or tetrasubstituted Methylenecyclopentanes. [] The anti-diastereoselectivity observed in the initial Michael addition is attributed to a chelation-controlled transition state. [] This approach demonstrates the potential of this compound derivatives as valuable intermediates for constructing more complex carbocyclic systems.
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